Cas no 949-69-9 (1-benzyl-piperidin-4-one oxime)

1-benzyl-piperidin-4-one oxime structure
949-69-9 structure
Product name:1-benzyl-piperidin-4-one oxime
CAS No:949-69-9
MF:C12H16N2O
Molecular Weight:204.268242835999
MDL:MFCD00277794
CID:40395
PubChem ID:70365

1-benzyl-piperidin-4-one oxime 化学的及び物理的性質

名前と識別子

    • 1-Benzylpiperidin-4-one oxime
    • 1-benzyl-4-piperidone oxime
    • C12H16N2O
    • 1-Benzyl-piperidin-4-one oxime
    • 1-Benzyl-piperidin-4-oneoxime
    • 1-Benzyl-4-piperidinone oxime
    • N-(1-benzylpiperidin-4-ylidene)hydroxylamine
    • VIMRHNNRKUWOIZ-UHFFFAOYSA-N
    • 4-Piperidinone, 1-(phenylmethyl)-, oxime
    • CBDivE_001914
    • PubChem7927
    • Maybridge1_004091
    • Maybridge1_006623
    • Oprea1_835188
    • N-benzylpiperidin-4-one oxime
    • 1-Benzyl-4-piperidinone-oxime
    • ARONIS010760
    • HMS553B23
    • 1-(Phenylmethyl)-4-piperidinone oxime (ACI)
    • 4-Piperidone, 1-benzyl-, oxime (6CI, 7CI, 8CI)
    • N-Benzyl-4-piperidone oxime
    • 1-benzyl-piperidin-4-one oxime
    • MDL: MFCD00277794
    • インチ: 1S/C12H16N2O/c15-13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,15H,6-10H2
    • InChIKey: VIMRHNNRKUWOIZ-UHFFFAOYSA-N
    • SMILES: O/N=C1/CCN(CC2C=CC=CC=2)CC/1

計算された属性

  • 精确分子量: 204.12600
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 212
  • トポロジー分子極性表面積: 35.8

じっけんとくせい

  • Boiling Point: 338.5℃ at 760 mmHg
  • PSA: 35.83000
  • LogP: 2.05050

1-benzyl-piperidin-4-one oxime Security Information

1-benzyl-piperidin-4-one oxime 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関コード:

    2933399090

    概要:

    2933399090。他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

1-benzyl-piperidin-4-one oxime Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1106371-25g
N-(1-Benzylpiperidin-4-ylidene)hydroxylamine
949-69-9 97%
25g
¥110.00 2024-04-24
Enamine
EN300-106904-10.0g
N-(1-benzylpiperidin-4-ylidene)hydroxylamine
949-69-9 95%
10g
$69.0 2023-06-10
Enamine
EN300-106904-0.5g
N-(1-benzylpiperidin-4-ylidene)hydroxylamine
949-69-9 95%
0.5g
$21.0 2023-10-28
Chemenu
CM180510-25g
1-BENZYL-PIPERIDIN-4-ONE OXIME
949-69-9 95%+
25g
$82 2023-01-09
abcr
AB283515-1 g
1-Benzyl-piperidin-4-one oxime, 97%; .
949-69-9 97%
1g
€61.80 2023-04-26
TRC
B704078-100mg
1-benzyl-piperidin-4-one oxime
949-69-9
100mg
$ 70.00 2022-06-06
Chemenu
CM180510-100g
1-BENZYL-PIPERIDIN-4-ONE OXIME
949-69-9 95+%
100g
$204 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QT121-20g
1-benzyl-piperidin-4-one oxime
949-69-9 97%
20g
550.0CNY 2021-07-12
Chemenu
CM180510-100g
1-BENZYL-PIPERIDIN-4-ONE OXIME
949-69-9 95%+
100g
$204 2023-01-09
abcr
AB283515-5 g
1-Benzyl-piperidin-4-one oxime, 97%; .
949-69-9 97%
5g
€86.10 2023-04-26

1-benzyl-piperidin-4-one oxime 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  5 h, 65 - 70 °C
Reference
Synthesis and antifungal activity of 1-substituted piperidinone oxime ether
Yin, Anqin; Xue, Sijia; Fang, Zhikun; Chen, Long; Xu, Yang, Youji Huaxue, 2009, 29(3), 454-458

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  30 min, rt
1.2 Solvents: Ethanol ;  rt; 40 min, reflux
Reference
A mild protocol for the synthesis of N-methyltransferase G9a inhibitor BIX-01294
Shi, Yajie; Chen, Yuanguang; Chen, Lu; Sun, Jianwen; Chen, Guoliang, Russian Chemical Bulletin, 2022, 71(11), 2489-2494

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  1 h, 80 °C
Reference
Discovery of novel indolinone-based, potent, selective and brain penetrant inhibitors of LRRK2
Troxler, Thomas; Greenidge, Paulette; Zimmermann, Kaspar; Desrayaud, Sandrine; Druckes, Peter; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(14), 4085-4090

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Methanol ;  4 h, reflux
Reference
Synthesis, characterization and antimitotic activity of N-benzyl piperidin-4-one oxime
Sundaresan, K.; Thangavel, M.; Tharini, K., Journal of Drug Delivery and Therapeutics, 2019, 9(1), 233-236

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Methanol ;  3 h, reflux
Reference
Synthesis and antimicrobial studies of some new N- benzyl piperidin-4-one derivatives
Raja, K.; Umamatheswari, S.; Tharini, K., Pharmacia Sinica, 2016, 7(2), 41-44

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  1 h, reflux
Reference
Synthesis and Evaluation of Multi-Target-Directed Ligands against Alzheimer's Disease Based on the Fusion of Donepezil and Ebselen
Luo, Zonghua; Sheng, Jianfei; Sun, Yang; Lu, Chuanjun; Yan, Jun; et al, Journal of Medicinal Chemistry, 2013, 56(22), 9089-9099

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Hydroxyamine hydrochloride Solvents: Ethanol
Reference
Synthetic applications of 2-aryl-4-piperidones. X. Synthesis of 3-aminopiperidines, potential substances P antagonists
Diez, Anna; Voldoire, Aline; Lopez, Isabel; Rubiralta, Mario; Segarra, Victor; et al, Tetrahedron, 1995, 51(17), 5143-56

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Hydroxyamine hydrochloride Solvents: Methanol ;  4 h, reflux
Reference
Catalytic Transfer Hydrodebenzylation with Low Palladium Loading
Yakukhnov, Sergey A.; Ananikov, Valentine P., Advanced Synthesis & Catalysis, 2019, 361(20), 4781-4789

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Water ;  10 min, rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  30 min, rt
Reference
Synthesis and in vitro assessment of antifungal activity of oximes, oxime ethers and isoxazoles
Diaz-Velandia, John; Duran-Diaz, Natalia; Robles-Camargo, Jorge; Loaiza, Alix Elena, Universitas Scientiarum (Pontificia Universidad Javeriana, 2011, 16(3), 294-302

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Hydroxylamine Solvents: Ethanol ;  reflux
Reference
Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors
Han, Sun-Young; Choi, Jie Won; Yang, Jeon; Chae, Chong Hack; Lee, Jongkook; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(8), 2837-2842

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Pyridine ,  Hydroxyamine hydrochloride Solvents: Pyridine ;  cooled; 5 h, reflux
1.2 Reagents: Sodium hydroxide ,  Sodium chloride Solvents: Water ;  pH 9 - 10, rt
Reference
Efficient synthesis and identification of novel propane-1,3-diamino bridged CCR5 antagonists with variation on the basic center carrier
Fan, Xing; Zhang, Hu-Shan; Chen, Li; Long, Ya-Qiu, European Journal of Medicinal Chemistry, 2010, 45(7), 2827-2840

1-benzyl-piperidin-4-one oxime Raw materials

1-benzyl-piperidin-4-one oxime Preparation Products

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